REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][C:3](=[O:11])[O:2]1.[BrH:12]>O>[Br:12][CH2:1][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:4][C:3]([OH:2])=[O:11]
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
|
C1OC(CC2=CC=CC=C12)=O
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Name
|
|
Quantity
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150 mL
|
Type
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reactant
|
Smiles
|
Br
|
Name
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|
Quantity
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750 g
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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, Journal of the Chemical Society 2819 (1954) is added
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Type
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TEMPERATURE
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Details
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The resulting mixture is then heated on a steam bath
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Type
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EXTRACTION
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Details
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The resulting mixture is then extracted with ethyl acetate
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Type
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WASH
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Details
|
the ethyl acetate extracts washed with a mixture of water and brine (1:1)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
Concentration under reduced pressure
|
Reaction Time |
10 min |
Name
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|
Type
|
product
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Smiles
|
BrCC1=C(C=CC=C1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |